molecular formula C12H13NO3 B2719240 3-(Cyclopropylmethylcarbamoyl)benzoic acid CAS No. 1154359-44-0

3-(Cyclopropylmethylcarbamoyl)benzoic acid

Cat. No.: B2719240
CAS No.: 1154359-44-0
M. Wt: 219.24
InChI Key: FMYSSWLPZSLQKN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethylcarbamoyl)benzoic acid is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to a carbamoyl moiety, which is further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of cyclopropylmethylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopropylmethylamine reacts with a benzoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethylcarbamoyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropyl)benzoic acid
  • 3-(Cyclopropylmethyl)benzoic acid
  • 3-(Cyclopropylcarbamoyl)benzoic acid

Uniqueness

3-(Cyclopropylmethylcarbamoyl)benzoic acid is unique due to the presence of both a cyclopropylmethyl group and a carbamoyl moiety attached to the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(cyclopropylmethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-8-4-5-8)9-2-1-3-10(6-9)12(15)16/h1-3,6,8H,4-5,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYSSWLPZSLQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154359-44-0
Record name 3-[(cyclopropylmethyl)carbamoyl]benzoic acid
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